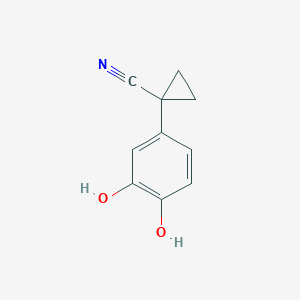

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile

Description

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile (CAS: 952664-49-2) is a cyclopropane-based nitrile derivative featuring a 3,4-dihydroxyphenyl substituent. Synonyms include 1-(3,4-dihydroxyphenyl)cyclopropane-1-carbonitrile and AKOS024254597 .

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-10(3-4-10)7-1-2-8(12)9(13)5-7/h1-2,5,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSLBBGDPLEUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile involves several steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyclopropane derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Chemical Reactions Analysis

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are as follows:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction yields amines.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxyl vs. Halogen Groups

Key Compounds :

- 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS: 124276-57-9): Replaces hydroxyl groups with chlorines. This substitution reduces polarity and increases lipophilicity, likely enhancing stability but raising toxicity concerns.

- 1-(3-Chlorophenyl)cyclopropanecarbonitrile (CAS: 64399-27-5) and 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS: 84467-19-6): Mono-chlorinated analogs with lower structural similarity (0.97 and 0.95, respectively).

Functional Impact :

Hydroxyl groups in the target compound increase hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, halogenated analogs exhibit higher volatility and may penetrate lipid membranes more effectively, making them suitable for agrochemical or industrial applications .

Cycloalkane Ring Size Modifications

Key Compounds :

- 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS: 162732-99-2): Cyclobutane ring replaces cyclopropane.

- 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile (CAS: 1250963-13-3): Cyclopentane ring with difluorophenyl substitution. The increased ring size and fluorine atoms improve metabolic stability, a desirable trait in pharmaceutical candidates .

Functional Impact :

Cyclopropane’s strain confers unique reactivity (e.g., susceptibility to electrophilic attack), whereas larger rings prioritize stability. The target compound’s cyclopropane core may favor applications requiring controlled degradation or prodrug activation .

Functional Group Analogues

Key Compounds :

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid, CAS: 331-39-5): Shares the 3,4-dihydroxyphenyl moiety but replaces the nitrile and cyclopropane with a propenoic acid chain. Widely used as an antioxidant and anti-inflammatory agent, its carboxylic acid group enables metal chelation, unlike the nitrile group in the target compound .

- Diarylheptanoids (e.g., (3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-ol): Feature extended alkyl chains and multiple hydroxyl groups. These compounds exhibit pronounced anticancer and neuroprotective activities, highlighting the role of chain length in modulating biological efficacy .

Functional Impact: The nitrile group in the target compound may act as a bioisostere for carboxylic acids or amides, altering pharmacokinetic profiles. However, its small size limits steric interactions compared to bulkier diarylheptanoids .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The cyclopropane ring in the target compound undergoes strain-driven reactions, such as [2+1] cycloadditions, which are less feasible in larger cycloalkanes .

- Toxicity : Halogenated analogs exhibit higher ecotoxicological risks compared to hydroxylated derivatives, necessitating stricter regulatory compliance .

- Biological Activity : The 3,4-dihydroxyphenyl group correlates with radical-scavenging activity, as seen in caffeic acid, but the nitrile group may limit bioavailability compared to carboxylic acids .

Biological Activity

1-(3,4-Dihydroxyphenyl)cyclopropanecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in scientific research, particularly in the fields of medicine and pharmacology.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenolic structure with two hydroxyl groups at the 3 and 4 positions. This configuration is crucial for its biological activity, as the hydroxyl groups can participate in various biochemical interactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity . Antioxidants are critical in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects . It has been shown to reduce neuronal cell death in models of neurodegeneration, possibly through mechanisms involving the modulation of neuroinflammatory pathways and oxidative stress responses .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with various biomolecules, influencing their activity.

- Metabolic Transformation : The nitrile group may undergo metabolic changes leading to the formation of active metabolites that exert biological effects.

- Pathway Modulation : It is believed to modulate signaling pathways associated with inflammation and apoptosis .

Research Findings and Case Studies

Applications in Medicine

Given its diverse biological activities, this compound is being investigated for potential therapeutic applications:

- Cancer Therapy : Its ability to modulate inflammatory pathways may enhance its efficacy as an adjunct treatment in cancer therapy.

- Neurodegenerative Diseases : Ongoing research aims to evaluate its potential in treating conditions such as Alzheimer's disease and Parkinson's disease by targeting oxidative stress and inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.